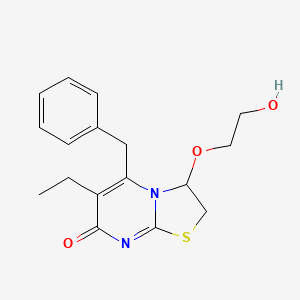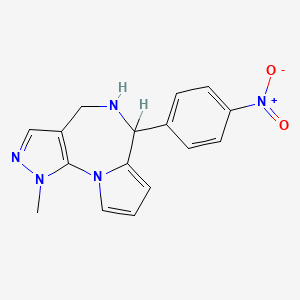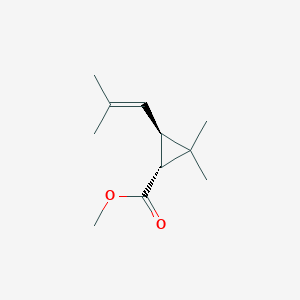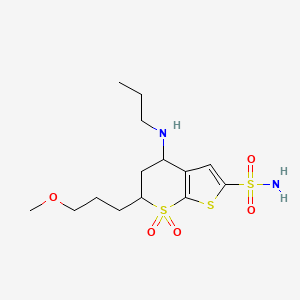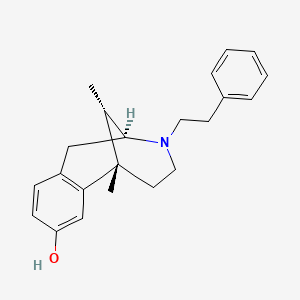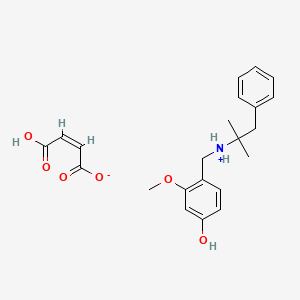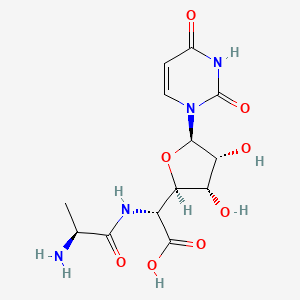
1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines amino acids and uracil, a component of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves multiple steps, starting with the preparation of the L-alanylamino group and its subsequent attachment to the talofuranosyluronic acid. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the expression of specific enzymes in recombinant bacteria. These enzymes can catalyze the formation of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uronic acid derivatives, while substitution reactions can introduce new amino or hydroxyl groups.
Scientific Research Applications
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between amino acids and nucleic acids.
Industry: It can be used in the production of biopolymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid-uracil conjugates and derivatives of talofuranosyluronic acid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and uracil components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93806-79-2 |
|---|---|
Molecular Formula |
C13H18N4O8 |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4-,6+,7-,8+,9+,11+/m0/s1 |
InChI Key |
LEEINPKXKQPCMH-WRYFLRNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


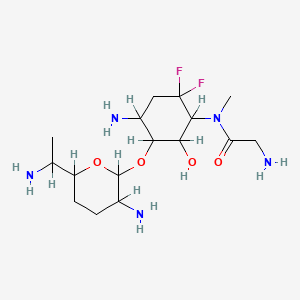
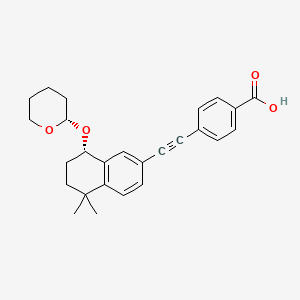
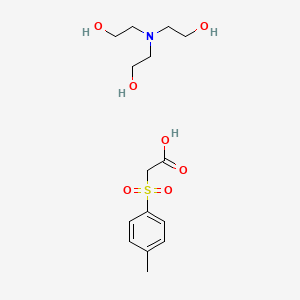

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

